2-Methyl-4-[4-(4-methylbenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyrimidine
Overview
Description
2-Methyl-4-[4-(4-methylbenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyrimidine is a complex organic compound that features a pyrimidine core substituted with piperazine and piperidine groups
Preparation Methods
The synthesis of 2-Methyl-4-[4-(4-methylbenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved through the reaction of appropriate nitriles with amidines under acidic or basic conditions.
Substitution with piperazine and piperidine groups: The pyrimidine core is then reacted with 4-(4-methylbenzoyl)piperazine and piperidine under controlled conditions to introduce the desired substituents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
2-Methyl-4-[4-(4-methylbenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or piperidine groups are replaced with other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methyl-4-[4-(4-methylbenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.
Biological Research: It is used as a tool compound to study receptor-ligand interactions and signal transduction pathways in cellular models.
Pharmacology: Researchers investigate its pharmacokinetics and pharmacodynamics to understand its absorption, distribution, metabolism, and excretion in biological systems.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[4-(4-methylbenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyrimidine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. This can result in various physiological effects, depending on the specific target and the biological context.
Comparison with Similar Compounds
2-Methyl-4-[4-(4-methylbenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyrimidine can be compared with other similar compounds, such as:
Olanzapine: A well-known antipsychotic medication with a similar piperazine structure.
Quetiapine: Another antipsychotic with a dibenzothiazepine structure that shares some pharmacological properties.
Risperidone: A benzisoxazole derivative used in the treatment of schizophrenia and bipolar disorder.
The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological profile, which may offer advantages in terms of efficacy and safety for certain therapeutic applications.
Properties
IUPAC Name |
(4-methylphenyl)-[4-(2-methyl-6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c1-17-6-8-19(9-7-17)22(28)27-14-12-26(13-15-27)21-16-20(23-18(2)24-21)25-10-4-3-5-11-25/h6-9,16H,3-5,10-15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKJXBMHHNBYIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4CCCCC4)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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